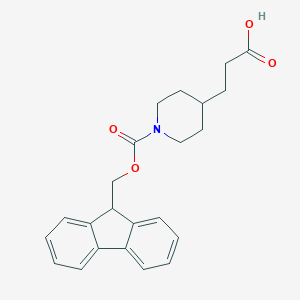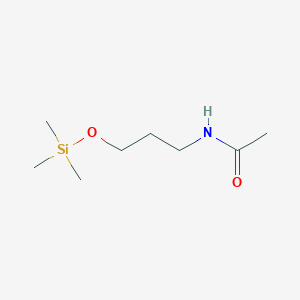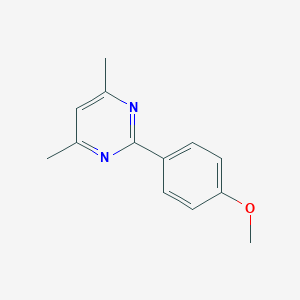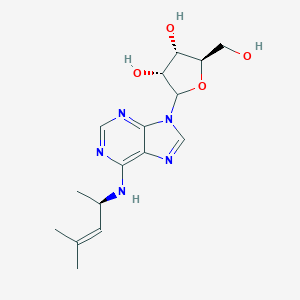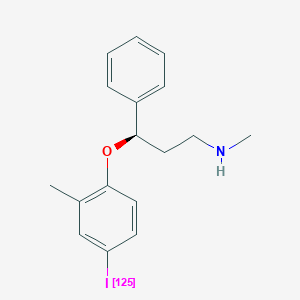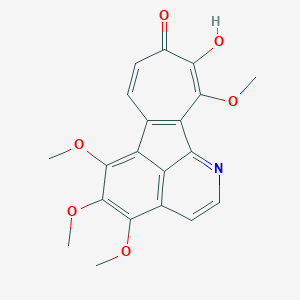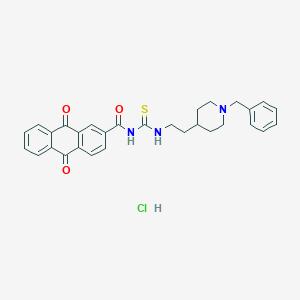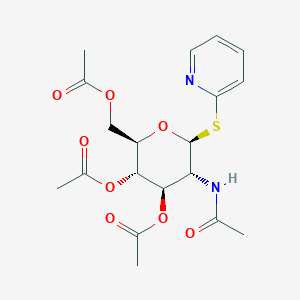
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside, also known as PTG, is a chemical compound that has been widely used in scientific research due to its unique properties. PTG is a thioglycoside derivative that has a pyridyl group at the 2-position and an acetamido group at the 2-position of the pyranose ring. It is a white crystalline powder that is soluble in water and organic solvents. PTG has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to inhibit several glycosidases, including beta-glucosidase, beta-galactosidase, and alpha-fucosidase. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to modulate the activity of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from donor substrates to acceptor substrates.
Efectos Bioquímicos Y Fisiológicos
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to have anti-inflammatory and antioxidant properties. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various in vitro and in vivo studies to investigate its effects on different biological systems, such as cancer cells, immune cells, and animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases and glycosyltransferases. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is also relatively easy to synthesize and purify. However, 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other proteins and molecules.
Direcciones Futuras
There are several future directions for the use of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in scientific research. One direction is the development of new 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside derivatives with improved properties, such as increased stability and specificity. Another direction is the investigation of the role of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in different biological processes, such as cell signaling and metabolism. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside may also have potential applications in drug delivery and imaging, as well as in the development of new therapies for diseases.
Métodos De Síntesis
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-D-glucopyranoside with 2-pyridylboronic acid in the presence of a palladium catalyst. The enzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the use of a recombinant enzyme, such as a glycosyltransferase, to catalyze the reaction between the donor and acceptor substrates. The chemoenzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the combination of chemical and enzymatic methods to produce the compound.
Aplicaciones Científicas De Investigación
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various scientific research applications, including chemical biology, glycobiology, and drug discovery. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used as a tool to study the role of carbohydrates in biological processes, such as protein-carbohydrate interactions and cell signaling pathways. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been used to develop new drugs and therapies for diseases, such as cancer and viral infections.
Propiedades
Número CAS |
148731-71-9 |
|---|---|
Nombre del producto |
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside |
Fórmula molecular |
C19H24N2O8S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24N2O8S/c1-10(22)21-16-18(28-13(4)25)17(27-12(3)24)14(9-26-11(2)23)29-19(16)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3,(H,21,22)/t14-,16-,17-,18-,19+/m1/s1 |
Clave InChI |
CIMMAOWKSJKPKK-SJQORLFUSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
2-pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside PATAD-1-thio-D-glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



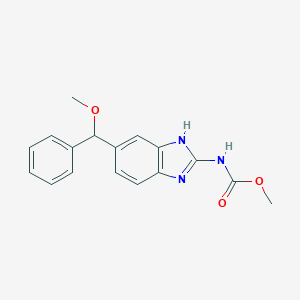

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
